![molecular formula C22H16ClN5OS B11107611 2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11107611.png)
2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and dicyano groups attached to a pyridine ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE involves multiple steps. One reported method includes the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction results in the formation of N-methylmorpholinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile . The resulting salt can then react under Mannich conditions with primary amines and an excess of formaldehyde to form the desired compound .
Chemical Reactions Analysis
2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups, using appropriate reagents and conditions.
Common Reagents and Conditions: Reagents such as N-methylmorpholine, formaldehyde, and primary amines are commonly used in the synthesis and modification of this compound.
Scientific Research Applications
2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating certain biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-{[6-AMINO-4-(2-CHLOROPHENYL)-3,5-DICYANO-2-PYRIDYL]SULFANYL}-N-BENZYLACETAMIDE include:
2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile: This compound shares a similar core structure and is used in similar applications.
2-Amino-4-chlorophenol:
Properties
Molecular Formula |
C22H16ClN5OS |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C22H16ClN5OS/c23-18-9-5-4-8-15(18)20-16(10-24)21(26)28-22(17(20)11-25)30-13-19(29)27-12-14-6-2-1-3-7-14/h1-9H,12-13H2,(H2,26,28)(H,27,29) |
InChI Key |
WEXAAQNGNBMRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.